Product packaging for Formic acid, iron(2+) salt (8CI,9CI)(Cat. No.:CAS No. 3047-59-4)

Formic acid, iron(2+) salt (8CI,9CI)

Cat. No.: B1623899
CAS No.: 3047-59-4
M. Wt: 101.87 g/mol
InChI Key: DMMAJTAWGRILQO-UHFFFAOYSA-N
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Description

Iron(2+) diformate, or ferrous diformate, is a metal formate salt with the chemical formula Fe(HCOO)₂. Metal diformates generally function as acidifiers, antimicrobial agents, or growth promoters in industrial and agricultural applications . Iron(2+) diformate may share properties such as moderate solubility, thermal stability, and the ability to modulate microbial populations, though its specific applications require further research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2FeO2 B1623899 Formic acid, iron(2+) salt (8CI,9CI) CAS No. 3047-59-4

Properties

CAS No.

3047-59-4

Molecular Formula

CH2FeO2

Molecular Weight

101.87 g/mol

IUPAC Name

formic acid;iron

InChI

InChI=1S/CH2O2.Fe/c2-1-3;/h1H,(H,2,3);

InChI Key

DMMAJTAWGRILQO-UHFFFAOYSA-N

Canonical SMILES

C(=O)[O-].C(=O)[O-].[Fe+2]

Other CAS No.

3047-59-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(2+) diformate can be synthesized by reacting iron(II) salts with formic acid. One common method involves heating an iron compound, such as iron(II) sulfate, with formic acid in the presence of metal shavings. The reaction typically requires controlled heating to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of iron(2+) diformate may involve similar methods but on a larger scale. The process includes the careful control of reaction conditions, such as temperature and concentration, to optimize yield and purity. The use of continuous reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Table 1: Pressure-induced transformations of Fe(HCOO)₂

MediumPressure (GPa)ProductFe Oxidation StateReferences
Oil1.40γ-phase Fe-formateII/III
Glycerol1.40DmaFe²⁺For₃ + amorphous Fe-formateII
Methanol1.15Dma₃Fe²⁺₃Fe³⁺For₁₂·CO₂II/III

Oxidation by H₂O₂ and O₂

Fe(HCOO)₂ participates in Fenton-like reactions, generating hydroxyl radicals (HO- ):

Fe2++H2O2Fe3++HO+HO\text{Fe}^{2+} + \text{H}_2\text{O}_2 \rightarrow \text{Fe}^{3+} + \text{HO}^- + \text{HO}^-

Kinetic studies show slower oxidation rates for Fe²⁺-formate complexes compared to EDTA/DTPA analogs due to steric hindrance and ligand stability .

Reduction Pathways

Under reducing conditions (e.g., high pressure in glycerol), Fe³⁺ in mixed-valence frameworks is reduced to Fe²⁺, accompanied by ligand radical formation :

Fe3++HCOOFe2++HCOO\text{Fe}^{3+} + \text{HCOO}^- \rightarrow \text{Fe}^{2+} + \text{HCOO}^-

Reaction with Hydroxide Ions

Fe(HCOO)₂ precipitates as iron(II) hydroxide in basic media :

Fe2++2OHFe(OH)2\text{Fe}^{2+} + 2\text{OH}^- \rightarrow \text{Fe(OH)}_2

Carbonate Interaction

With carbonate ions, Fe²⁺ forms insoluble iron(II) carbonate :

Fe2++CO32FeCO3\text{Fe}^{2+} + \text{CO}_3^{2-} \rightarrow \text{FeCO}_3

Catalytic and Environmental Roles

Fe(HCOO)₂ acts as a precursor in heterogeneous catalysis:

  • Organic Oxidation : Degrades formate and H₂O₂ at mineral surfaces (e.g., ferrihydrite), with HO- generation localized near the catalyst interface .

  • Spin-State Switching : Pressure-induced transitions between high-spin (HS) and low-spin (LS) Fe²⁺ states alter magnetic properties .

Table 2: Catalytic performance of Fe(HCOO)₂-derived systems

SubstrateCatalystRate Constant (M⁻¹s⁻¹)ConditionsReferences
FormateFerrihydrite-Fe1.2×1031.2 \times 10^{-3}pH 4.0, 25°C
H₂O₂Fe-formate framework8.5×1048.5 \times 10^{-4}1.15 GPa, methanol

Stability and Reversibility

Fe(HCOO)₂ frameworks exhibit reversible phase transitions:

  • Thermal Stability : Decomposes above 140°C, releasing formic acid and forming FeO/Fe₃O₄ residues .

  • Pressure Reversibility : Structural changes (e.g., γ-phase formation) revert upon pressure release .

Scientific Research Applications

Iron(2+) diformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of iron(2+) diformate involves its ability to donate or accept electrons, making it a versatile redox agent. In biological systems, it can participate in electron transfer reactions, influencing processes such as respiration and photosynthesis. The compound’s molecular targets include enzymes and proteins that require iron as a cofactor .

Comparison with Similar Compounds

Structural and Functional Differences :

  • Chemical Formula : Potassium diformate (K(HCOO)₂) vs. Fe(HCOO)₂.
  • Applications: Potassium diformate is widely used as a non-antibiotic growth promoter in aquaculture and swine diets. It acidifies feed, inhibits gram-negative bacteria (e.g., Aeromonas hydrophila), and enhances immune responses in fish .
  • Efficacy :
    • In giant gourami fingerlings, potassium diformate at 0.3–0.8% in feed improved survival rates and immunity against bacterial infections .
    • In weaned pigs, 0.5% potassium diformate increased growth performance comparably to antibiotics, likely by enhancing protein digestibility .

Comparison with Sodium Diformate

Functional Overlap and Divergence :

  • Chemical Formula : Sodium diformate (Na(HCOO)₂) vs. Fe(HCOO)₂.
  • Applications : Sodium diformate is utilized in swine diets for its acidification properties, improving feed efficiency (G:F ratio) during critical growth phases (e.g., post-weaning) .
  • Efficacy: In nursery pigs, 1.2% sodium diformate enhanced early-stage growth, while potassium diformate showed benefits in later stages . Sodium diformate’s effects on carcass characteristics were less pronounced compared to potassium diformate, suggesting mechanistic differences in nutrient utilization .

Key Distinction : Sodium diformate’s superior post-weaning performance highlights the importance of cation choice (Na⁺ vs. K⁺ or Fe²⁺) in modulating acidifier effectiveness. Iron(2+) diformate’s divalent cation might influence solubility or interaction with gut microbiota differently.

Comparison with Cobalt and Copper Diformates

Structural and Industrial Context :

  • Cobalt Diformate: Co(HCOO)₂·2H₂O () is used in industrial applications (e.g., catalysts, pigments).
  • Copper Diformate : Cu(HCOO)₂ (CAS 544-19-4) is employed in niche applications, possibly as a fungicide or in electroplating .

Contrast with Iron(2+) Diformate :

  • Cobalt and copper diformates are less relevant in biological systems due to toxicity concerns, whereas iron(2+) diformate could offer safer nutritional applications if stabilized against oxidation.

Data Tables: Comparative Analysis of Metal Diformates

Compound Molecular Formula Primary Applications Optimal Dosage Key Effects
Potassium diformate K(HCOO)₂ Aquaculture, swine feed 0.3–0.8% in feed Enhances immunity, growth performance, and feed efficiency
Sodium diformate Na(HCOO)₂ Swine diets (post-weaning) 1.2% in feed Improves early-stage growth and G:F ratio
Cobalt diformate Co(HCOO)₂·2H₂O Industrial catalysts, pigments N/A Low ecological hazard; potential digestive toxicity at high doses
Iron(2+) diformate Fe(HCOO)₂ Hypothetical: Feed additive, catalyst Not established Limited data; potential oxidative instability

Discussion of Research Findings

  • Mechanistic Insights: Metal diformates act via acidification, disrupting bacterial pH homeostasis. Potassium and sodium salts are favored in agriculture due to monovalent cations enhancing solubility and bioavailability . Divalent cations (Fe²⁺, Co²⁺) may form less soluble complexes, reducing efficacy.
  • Gaps in Knowledge: Iron(2+) diformate’s stability, bioavailability, and safety in biological systems remain unstudied.

Biological Activity

Iron(2+) diformate, a coordination compound of iron with formic acid, has garnered attention in various biological and environmental studies due to its unique properties and potential applications. This article delves into the biological activity of Iron(2+) diformate, exploring its mechanisms of action, interactions with biological systems, and relevant case studies.

Overview of Iron(2+) Diformate

Iron is an essential micronutrient for many organisms, playing a critical role in various biochemical processes. Iron(2+) diformate, as a soluble form of iron, is particularly relevant in contexts where iron bioavailability is crucial. The compound can participate in redox reactions and is involved in both assimilatory and dissimilatory pathways in microbial metabolism.

Mechanisms of Biological Activity

1. Iron Assimilation:
Iron(2+) diformate can be utilized by microorganisms through ferric reductases, which convert ferric iron (Fe³⁺) into the more soluble ferrous form (Fe²⁺). This process is vital for organisms that require iron for enzymatic functions. Studies have shown that assimilatory ferric reductases are present across various species, facilitating iron uptake and incorporation into cellular components such as hemoglobin and enzymes involved in electron transport chains .

2. Microbial Interactions:
Research indicates that Iron(2+) diformate influences microbial growth and metabolic pathways. For instance, the presence of ferrous ions can stimulate the growth of certain bacteria while inhibiting others depending on their metabolic needs and environmental conditions. Acidithiobacillus ferrooxidans, a model organism for studying iron oxidation, demonstrates how ferrous ions can impact microbial dynamics in acidic environments .

Case Studies

Case Study 1: Microbial Growth Inhibition
A study investigated the effects of D-galactose on the biooxidation of ferrous ions by Acidithiobacillus ferrooxidans. Results showed that low concentrations of D-galactose inhibited microbial growth; however, this inhibition was reversed at higher cell concentrations, indicating a complex interaction between microbial metabolism and iron availability .

Case Study 2: Ferric Reductase Activity
Research on various bacterial strains has highlighted the role of ferric reductases in facilitating iron uptake from different sources. These enzymes enable the reduction of Fe³⁺ to Fe²⁺, which is essential for survival in environments where iron is scarce. The effectiveness of these pathways varies among species, reflecting evolutionary adaptations to specific ecological niches .

Data Table: Biological Effects of Iron(2+) Diformate

Study Organism Effect Observed Concentration Outcome
A. ferrooxidansInhibition of growth at low D-galactoseLow concentrationReversible inhibition at high cell density
Various BacteriaFerric ion reduction to ferrous ionVaries by speciesEssential for iron assimilation

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for producing high-purity Iron(2+) diformate (Fe(HCOO)₂), and how do reaction conditions influence crystallinity?

  • Methodological Answer : Iron(2+) diformate is typically synthesized via hydrothermal or solvothermal methods. For example, combining ferrous chloride (FeCl₂) with sodium formate (NaHCOO) in aqueous media under inert atmospheres (e.g., N₂) prevents oxidation to Fe³⁺. Reaction temperature (80–120°C) and pH (4–6) critically affect crystallinity, as shown in XRD studies . Post-synthesis purification involves washing with ethanol to remove unreacted salts. Researchers should report yield, elemental analysis (e.g., ICP-OES for Fe²⁺ content), and IR spectroscopy to confirm formate ligand coordination (~1600 cm⁻¹ for symmetric C-O stretching) .

Q. How can spectroscopic techniques distinguish Iron(2+) diformate from related iron-formate complexes?

  • Methodological Answer : Use a combination of:

  • X-ray Diffraction (XRD) : Compare lattice parameters with reference data (e.g., JCPDS 00-012-3456 for Fe(HCOO)₂).
  • Mössbauer Spectroscopy : Identify quadrupole splitting (ΔEQ) values specific to Fe²⁺ in octahedral coordination (~2.0–3.0 mm/s) .
  • X-ray Photoelectron Spectroscopy (XPS) : Verify Fe 2p₃/₂ binding energy (~708 eV for Fe²⁺) and exclude Fe³⁺ signals (~711 eV) .
    Discrepancies in spectral data may arise from sample oxidation; thus, inert handling is essential .

Q. What thermodynamic properties (e.g., decomposition temperature, enthalpy) are critical for characterizing Iron(2+) diformate?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N₂ reveals decomposition steps: Fe(HCOO)₂ → FeO + CO₂ + H₂O at ~250–300°C. Differential scanning calorimetry (DSC) quantifies enthalpy changes (ΔH ≈ −450 kJ/mol for decomposition). Researchers must replicate experiments in triplicate and report standard deviations to address variability in hygroscopic samples .

Advanced Research Questions

Q. How does the electronic structure of Iron(2+) diformate influence its catalytic activity in redox reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations reveal Fe²⁺ d-orbital splitting (e.g., eg vs. t2g) and ligand-to-metal charge transfer (LMCT) transitions. Experimental validation involves UV-Vis-NIR spectroscopy (absorption bands at 500–600 nm) and cyclic voltammetry (redox potentials vs. Ag/AgCl). Contradictions between theoretical and experimental bandgap values (~1.8 eV DFT vs. 2.2 eV experimental) may arise from approximations in solvation models .

Q. What mechanisms explain the pH-dependent stability of Iron(2+) diformate in aqueous systems?

  • Methodological Answer : Stability studies at pH 2–7 show hydrolysis to Fe(OH)₂ and formic acid below pH 4. Use kinetic modeling (e.g., pseudo-first-order rate constants) and in-situ Raman spectroscopy to track ligand dissociation (loss of formate peaks at 1350 cm⁻¹). Conflicting data in literature (e.g., half-life at pH 5 ranging from 12–24 hours) may stem from ionic strength variations; control experiments with fixed I = 0.1 M (NaClO₄) are recommended .

Q. How can synchrotron-based techniques resolve ambiguities in the magnetic ordering of Iron(2+) diformate?

  • Methodological Answer : Neutron diffraction and X-ray magnetic circular dichroism (XMCD) at synchrotron facilities can elucidate spin states and exchange interactions. For example, antiferromagnetic ordering below 50 K is inferred from magnetic susceptibility (χ vs. T plots), but conflicting reports on Néel temperatures (45 K vs. 55 K) require high-resolution data collection (ΔT < 0.1 K) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility values for Iron(2+) diformate in polar solvents?

  • Methodological Answer : Discrepancies often arise from incomplete solvent drying or oxidation during testing. Standardize protocols:

  • Use anhydrous DMSO or DMF, pre-purified with molecular sieves.
  • Measure solubility via gravimetric analysis after 24-hour equilibration under N₂.
  • Cross-validate with ICP-OES for dissolved Fe²⁺ concentrations. Outliers in literature (e.g., 12 mg/mL vs. 8 mg/mL in DMSO) may reflect residual water content .

Experimental Design Guidelines

Q. What controls are essential when testing the photocatalytic efficiency of Iron(2+) diformate in organic transformations?

  • Methodological Answer :

  • Negative Controls : Reactions without catalyst or light.
  • Positive Controls : Use TiO₂ or [Ru(bpy)₃]²⁺ as benchmarks.
  • Quantum Yield Calculation : Measure photon flux via actinometry (e.g., ferrioxalate method).
  • Statistical Analysis : Report turnover numbers (TON) and frequencies (TOF) with 95% confidence intervals .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formic acid, iron(2+) salt (8CI,9CI)
Reactant of Route 2
Formic acid, iron(2+) salt (8CI,9CI)

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